molecular formula C11H9NO5S B14433209 Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate CAS No. 77375-87-2

Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate

Cat. No.: B14433209
CAS No.: 77375-87-2
M. Wt: 267.26 g/mol
InChI Key: KNLLTGWFPYEUSG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound with a complex structure that includes both an allyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate typically involves the reaction of 2-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or dichloromethane. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate-hexane mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and purification methods would be scaled up for industrial synthesis, with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate is unique due to its combination of an allyl group and a benzoate ester, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

77375-87-2

Molecular Formula

C11H9NO5S

Molecular Weight

267.26 g/mol

IUPAC Name

prop-2-enyl 2-isocyanatosulfonylbenzoate

InChI

InChI=1S/C11H9NO5S/c1-2-7-17-11(14)9-5-3-4-6-10(9)18(15,16)12-8-13/h2-6H,1,7H2

InChI Key

KNLLTGWFPYEUSG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O

Origin of Product

United States

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